Benzo[b]thiophen-2(3H)-one
Overview
Description
Benzo[b]thiophen-2(3H)-one is a heterocyclic compound that contains both benzene and thiophene rings fused together
Mechanism of Action
Target of Action
Benzo[b]thiophen-2(3H)-one primarily targets the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland . Specific AANAT inhibitors could be useful for the treatment of different physiopathological disorders encountered in diseases such as seasonal affective disorders or obesity .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. It has been found to exhibit high inhibitory activity against AANAT . The compound also exhibits marginal human STING-activating activities . The proposed binding mode of the compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophen-2(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimicrobial properties against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . The nature of these interactions is likely due to the compound’s structure and its ability to bind to certain sites on these biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is likely dependent on the specific context and the other molecules present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophen-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by decyanation . Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction, which is useful for forming new carbon-carbon bonds under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted this compound derivatives.
Scientific Research Applications
Benzo[b]thiophen-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A closely related compound with similar structural features but lacking the ketone group.
Benzo[b]thieno[2,3-d]thiophene: Another related compound with additional thiophene rings, used in organic electronics.
Dithieno[3,2-b2′,3′-d]thiophene: Known for its high charge mobility and applications in organic electronics.
Uniqueness
Benzo[b]thiophen-2(3H)-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to activate the STING pathway distinguishes it from other similar compounds, making it a valuable target for medicinal chemistry research.
Properties
IUPAC Name |
3H-1-benzothiophen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTAFUJPRUWRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343687 | |
Record name | Benzo[b]thiophen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-31-1 | |
Record name | Benzo[b]thiophen-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzothiophen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient synthetic routes to obtain Benzo[b]thiophen-2(3H)-one?
A1: A highly effective synthesis involves treating 2,4,6-tri-(2-benzo[b]thienyl)cyclotriboroxane with hydrogen peroxide, yielding this compound in a 72% overall yield []. The precursor boroxane is synthesized by reacting 2-benzo[b]thienyl-lithium with n-butylborate followed by acid treatment. This method allows for the preparation of derivatives like 3-methylthis compound and benzo[b]-thiophen-3(2H)-one (thioindoxyl) using analogous procedures. []
Q2: How does this compound react with dimethyl sulphate under basic conditions?
A2: The reaction pathway is significantly influenced by the solvent and base used. Notably, treating this compound with sodium hydride and dimethyl sulphate in hexamethylphosphoramide results in a high yield (90%) of 2-methoxybenzo[b]thiophen. [] This reaction highlights the nucleophilic character of the enolate formed from this compound under basic conditions.
Q3: Can this compound be utilized in asymmetric synthesis?
A3: Yes, recent research has explored the use of Benzo[b]thiophen-2(3H)-ones as prochiral substrates in palladium-catalyzed asymmetric allylic alkylation reactions. A novel method for in situ generation of ion-paired chiral ligands from ammonium phosphines and chiral Brønsted acids, under phase-transfer conditions, has been employed. [] This approach enables rapid screening for optimal chiral ligands, facilitating the asymmetric synthesis of potentially valuable chiral derivatives from this compound.
Q4: Beyond the mentioned reactions, what other synthetic applications are there for this compound?
A4: this compound and its derivatives serve as versatile building blocks for the construction of thieno[3,2-c]quinolines. [] Various synthetic strategies utilize this compound in conjunction with reagents like 2-(thiophen-2-yl)aniline, 2-chlorothiophene-3-carboxylic acids, and N-[2-(thiophen-2-yl)phenyl]formamide, among others. [] This highlights the significance of this compound in accessing diverse heterocyclic frameworks of potential pharmaceutical interest.
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